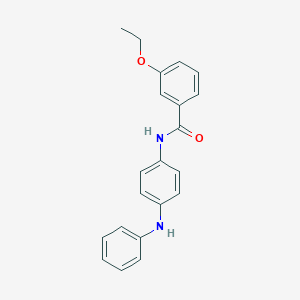

N-(4-anilinophenyl)-3-ethoxybenzamide

Description

Propriétés

Formule moléculaire |

C21H20N2O2 |

|---|---|

Poids moléculaire |

332.4 g/mol |

Nom IUPAC |

N-(4-anilinophenyl)-3-ethoxybenzamide |

InChI |

InChI=1S/C21H20N2O2/c1-2-25-20-10-6-7-16(15-20)21(24)23-19-13-11-18(12-14-19)22-17-8-4-3-5-9-17/h3-15,22H,2H2,1H3,(H,23,24) |

Clé InChI |

AGUZSCFPGFSLGB-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3 |

SMILES canonique |

CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3 |

Origine du produit |

United States |

A Prospective Analysis of the Biological Activity of N-(4-anilinophenyl)-3-ethoxybenzamide: A Guide for Drug Discovery Professionals

Disclaimer: This document provides a prospective technical guide on the potential biological activities of N-(4-anilinophenyl)-3-ethoxybenzamide. As of the date of this publication, there is limited publicly available data on this specific molecule. The information herein is extrapolated from the known biological activities of structurally similar N-phenylbenzamide and anilide derivatives and is intended to guide future research and development efforts.

Introduction: The N-Phenylbenzamide Scaffold as a Privileged Structure in Drug Discovery

The N-phenylbenzamide core is a well-established "privileged structure" in medicinal chemistry, capable of interacting with a wide array of biological targets. Derivatives of this scaffold have demonstrated a remarkable spectrum of pharmacological activities, including but not limited to, kinase inhibition, anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] The inherent structural features of N-phenylbenzamide, such as its rigid backbone, hydrogen bonding capabilities, and the potential for diverse substitutions on its two phenyl rings, allow for the fine-tuning of its interaction with various enzymatic pockets and cellular receptors.

This guide focuses on the untapped potential of a specific derivative, N-(4-anilinophenyl)-3-ethoxybenzamide. The introduction of a 3-ethoxy group on one phenyl ring and a 4-anilino group on the other presents a unique combination of lipophilicity, hydrogen bond donating/accepting capacity, and conformational flexibility. Based on the extensive literature on related analogs, we hypothesize that N-(4-anilinophenyl)-3-ethoxybenzamide is a prime candidate for investigation as a kinase inhibitor and an anticancer agent. This document will serve as a comprehensive roadmap for researchers aiming to synthesize and characterize the biological profile of this promising compound.

Part 1: Synthesis of N-(4-anilinophenyl)-3-ethoxybenzamide

The synthesis of N-phenylbenzamides is typically achieved through the coupling of a benzoic acid derivative with an aniline derivative.[4][5][6] A plausible and efficient synthetic route for N-(4-anilinophenyl)-3-ethoxybenzamide is outlined below. The causality behind this experimental choice lies in its reliability and high-yield potential, as documented for similar compounds.[7]

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from 3-ethoxybenzoic acid and 4-nitroaniline, followed by reduction of the nitro group and a final coupling step. A more direct approach involves the direct coupling of 3-ethoxybenzoyl chloride with N-phenyl-1,4-phenylenediamine (4-aminodiphenylamine).

Detailed Experimental Protocol: Amide Coupling

-

Activation of 3-Ethoxybenzoic Acid:

-

To a solution of 3-ethoxybenzoic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a coupling agent like N,N'-diisopropylcarbodiimide (DIC) (1.1 equivalents) and an activating agent such as N-hydroxybenzotriazole (HOBt) (1.1 equivalents).[4]

-

Alternatively, convert 3-ethoxybenzoic acid to its more reactive acyl chloride by refluxing with thionyl chloride (SOCl₂) for 2-3 hours.[7] The excess thionyl chloride can be removed under reduced pressure.

-

-

Amide Bond Formation:

-

Dissolve N-phenyl-1,4-phenylenediamine (1 equivalent) in anhydrous DCM.

-

If using the acyl chloride method, add the freshly prepared 3-ethoxybenzoyl chloride dropwise to the aniline solution at 0°C in the presence of a base like triethylamine (TEA) to neutralize the HCl byproduct.[7]

-

If using the DIC/HOBt coupling method, add the aniline derivative to the activated benzoic acid solution.

-

Stir the reaction mixture at room temperature for 8-12 hours.

-

-

Work-up and Purification:

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water or a dilute NaOH solution.[4]

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain N-(4-anilinophenyl)-3-ethoxybenzamide.

-

Synthesis Workflow Diagram

Caption: Proposed synthesis workflow for N-(4-anilinophenyl)-3-ethoxybenzamide.

Part 2: Prospective Biological Activity - Kinase Inhibition

The N-phenylbenzamide scaffold is a common feature in numerous kinase inhibitors.[8] Specifically, derivatives have shown activity against tyrosine kinases and other serine/threonine kinases like SPAK and p38α MAPK.[8][9] The 4-anilino-phenyl moiety is reminiscent of the "hinge-binding" region of many successful ATP-competitive kinase inhibitors. Therefore, a primary avenue of investigation for N-(4-anilinophenyl)-3-ethoxybenzamide should be its potential as a kinase inhibitor.

Hypothesized Mechanism of Action: ATP-Competitive Inhibition

We postulate that N-(4-anilinophenyl)-3-ethoxybenzamide will act as a Type I or Type II ATP-competitive inhibitor. The anilino nitrogen and the amide bond can form crucial hydrogen bonds with the "hinge" region of the kinase domain, while the phenyl rings occupy the hydrophobic pockets typically filled by the adenine ring of ATP.

Proposed Target Kinases for Screening

-

Receptor Tyrosine Kinases (RTKs): EGFR, HER-2, VEGFR, PDGFR.[9]

-

Non-receptor Tyrosine Kinases: Bcr-Abl, Src family kinases.[10]

Experimental Protocol: In Vitro Kinase Assay

A radiometric assay using ³³P-labeled ATP is considered the gold standard for its direct measurement of enzymatic activity.[12]

-

Reaction Setup:

-

Prepare a reaction mixture containing the purified kinase of interest, a suitable substrate (e.g., a generic peptide substrate like poly(Glu, Tyr) for tyrosine kinases), and a kinase buffer (typically containing Tris-HCl, MgCl₂, and DTT).[13]

-

Add varying concentrations of N-(4-anilinophenyl)-3-ethoxybenzamide (dissolved in DMSO) to the reaction mixture. Include a DMSO-only control.

-

Initiate the kinase reaction by adding [γ-³³P]ATP.[12]

-

-

Incubation and Termination:

-

Incubate the reaction at 30°C or 37°C for a predetermined time (e.g., 30-60 minutes).

-

Terminate the reaction by spotting the mixture onto a phosphocellulose filter membrane.[12]

-

-

Washing and Detection:

-

Wash the filter membranes extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Quantify the incorporated radioactivity on the substrate using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Hypothetical Kinase Inhibition Data

| Kinase Target | IC₅₀ (µM) of N-(4-anilinophenyl)-3-ethoxybenzamide |

| EGFR | 2.5 |

| VEGFR2 | 5.1 |

| PDGFRβ | 8.3 |

| Bcr-Abl | 1.2 |

| p38α MAPK | 15.7 |

| SPAK | > 50 |

Part 3: Prospective Biological Activity - Anticancer Effects

Given the potential for kinase inhibition, a logical corollary is that N-(4-anilinophenyl)-3-ethoxybenzamide may exhibit anticancer activity. Many kinase inhibitors function as cytostatic or cytotoxic agents against cancer cell lines that are dependent on the inhibited kinase for their proliferation and survival.[14][15]

Proposed Experimental Workflow for Anticancer Activity Screening

Caption: Workflow for evaluating the anticancer potential of the compound.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][16][17]

-

Cell Seeding:

-

Compound Treatment:

-

Treat the cells with a serial dilution of N-(4-anilinophenyl)-3-ethoxybenzamide for 48 or 72 hours.

-

-

MTT Incubation:

-

Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Measurement:

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in dilute HCl) to dissolve the formazan crystals.[2]

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the GI₅₀ (concentration for 50% growth inhibition) value from the dose-response curve.

-

Hypothetical Anticancer Activity Data

| Cancer Cell Line | GI₅₀ (µM) of N-(4-anilinophenyl)-3-ethoxybenzamide |

| K562 (Leukemia) | 3.8 |

| A549 (Lung) | 9.2 |

| MDA-MB-231 (Breast) | 12.5 |

| HeLa (Cervical) | 7.6 |

Experimental Protocol: Western Blot Analysis for Target Engagement

To confirm that the anticancer activity is mediated by the inhibition of a specific kinase pathway, Western blotting can be used to assess the phosphorylation status of the target kinase and its downstream effectors.[18][19]

-

Cell Lysis:

-

Treat cancer cells with N-(4-anilinophenyl)-3-ethoxybenzamide at a concentration around its GI₅₀ value for a specified time.

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.

-

-

Protein Quantification and Electrophoresis:

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE.

-

-

Membrane Transfer and Immunoblotting:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-EGFR).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Re-probing:

-

Strip the membrane and re-probe with an antibody for the total protein of the target kinase to ensure equal loading.[19]

-

Visualizing the Hypothesized Signaling Pathway

Caption: Hypothesized inhibition of a receptor tyrosine kinase signaling pathway.

Part 4: Prospective Antimicrobial Activity

While kinase inhibition is a primary hypothesis, the N-phenylbenzamide scaffold has also been associated with antimicrobial activities.[20][21][22] Therefore, a secondary screening for antibacterial and antifungal properties is warranted.

Experimental Protocol: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

-

Preparation:

-

Prepare a two-fold serial dilution of N-(4-anilinophenyl)-3-ethoxybenzamide in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi).

-

-

Inoculation:

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

-

Incubation:

-

Incubate the plates at 37°C for 24 hours (for bacteria) or at 25-30°C for 48 hours (for fungi).

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Conclusion and Future Directions

N-(4-anilinophenyl)-3-ethoxybenzamide represents a novel chemical entity with significant, albeit currently unexplored, therapeutic potential. Based on robust evidence from structurally related compounds, we have outlined a comprehensive research program to investigate its efficacy as a kinase inhibitor and an anticancer agent. The detailed synthetic and biological testing protocols provided in this guide are designed to be self-validating and to furnish the high-quality data required for further drug development. Successful validation of the proposed activities would establish N-(4-anilinophenyl)-3-ethoxybenzamide as a valuable lead compound, paving the way for preclinical and clinical development.

References

-

ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

Sigma-Aldrich. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

-

National Institutes of Health. (n.d.). In vitro NLK Kinase Assay - PMC. Retrieved from [Link]

-

Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024, September 28). Retrieved from [Link]

-

Denic, V., & Yu, H. (2022, September 1). In vitro kinase assay. Bio-protocol. Retrieved from [Link]

-

Protocol for Invitro Kinase Assay. (n.d.). Retrieved from [Link]

-

Martens, S., et al. (2024, May 31). In vitro kinase assay. protocols.io. Retrieved from [Link]

-

Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC. (n.d.). Retrieved from [Link]

-

Kinase Activity-Tagged Western Blotting Assay. (2020, January 15). Taylor & Francis. Retrieved from [Link]

-

Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]

-

Ziyadulla, M. E. (n.d.). EFFICIENT SYNTHESIS OF N-PHENYLBENZAMIDES VIA AMIDATION OF VINYL ESTERS OF AROMATIC CARBOXYLIC ACIDS WITH ANILINE. Chemical Problems. Retrieved from [Link]

-

New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC. (n.d.). Retrieved from [Link]

-

Germano, S. (2011). Western Blotting Analysis as a Tool to Study Receptor Tyrosine Kinases. Springer Protocols. Retrieved from [Link]

-

Cell Signaling Technology. (2021, November 4). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. Retrieved from [Link]

-

Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC. (n.d.). Retrieved from [Link]

-

Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. (2019, July 1). International Journal of Pharmacy and Biological Sciences. Retrieved from [Link]

-

Structural development of N-(4-phenoxyphenyl)benzamide derivatives as novel SPAK inhibitors blocking WNK kinase signaling. (2020, September 1). PubMed. Retrieved from [Link]

-

Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC. (n.d.). Retrieved from [Link]

-

Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative. (2024, November 21). ResearchGate. Retrieved from [Link]

- N-hydroxyamide derivatives possessing antibacterial activity. (n.d.). Google Patents.

-

Anticancer and Targeting Activity of Phytopharmaceutical Structural Analogs of a Natural Peptide from Trichoderma longibrachiatum and Related Peptide-Decorated Gold Nanoparticles. (2023, March 14). MDPI. Retrieved from [Link]

-

Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects. (2024, August 19). Semantic Scholar. Retrieved from [Link]

-

Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1- yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Development of MAP4 kinase inhibitors as motor-neuron-protecting agents - PMC. (n.d.). Retrieved from [Link]

-

ANTIMICROBIAL ACTIVITY OF 6-ARYL-4-METHYL- 2-OXO-1, 2, 3, 6-TETRAHYDROPYRIMIDINE-5-(N-ARYL) CARBOXAMIDES: A STRUCTURE-REACTIVITY. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences. Retrieved from [Link]

-

Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC. (2025, July 2). Retrieved from [Link]

-

Unlocking nature's pharmacy: an in-depth exploration of phytochemicals as potential sources of anti-cancer and anti-inflammatory molecules. (2024, October 30). Retrieved from [Link]

-

Synthesis and antimicrobial activity of some new (sSulfon-amidophenyl)-amide derivatives of N-(4-nitrobenzoyl). (2025, December 10). ResearchGate. Retrieved from [Link]

-

3-Phenyl-2-propenylidene], and N4 [(E)ethylidene] Isonicotinohydrazide on K562 and Jurkat Cell Lines - PMC. (n.d.). Retrieved from [Link]

Sources

- 1. researchhub.com [researchhub.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemprob.org [chemprob.org]

- 6. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nanobioletters.com [nanobioletters.com]

- 8. Structural development of N-(4-phenoxyphenyl)benzamide derivatives as novel SPAK inhibitors blocking WNK kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Development of MAP4 kinase inhibitors as motor-neuron-protecting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. reactionbiology.com [reactionbiology.com]

- 13. protocols.io [protocols.io]

- 14. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anti-tumor Activity of N4 [(E)-1-(2-hydroxyphenyl) Methylidene], N4-[(E)-2-Phenylethylidene], N4 [(E,2E)-3-Phenyl-2-propenylidene], and N4 [(E)ethylidene] Isonicotinohydrazide on K562 and Jurkat Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. broadpharm.com [broadpharm.com]

- 18. Western Blotting Analysis as a Tool to Study Receptor Tyrosine Kinases | Springer Nature Experiments [experiments.springernature.com]

- 19. youtube.com [youtube.com]

- 20. ijpbs.com [ijpbs.com]

- 21. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Technical Guide: Pharmacokinetic Characterization of N-(4-anilinophenyl)-3-ethoxybenzamide

[1][2]

Compound Profile & Physicochemical Anticipation[1][2][3]

Before initiating biological assays, we must ground the PK strategy in the molecule's chemical reality.[1] N-(4-anilinophenyl)-3-ethoxybenzamide is a lipophilic bis-aryl amide.[2][1] Its structure dictates its solubility and permeability, which are the primary drivers of oral bioavailability.

Structural Analysis[2][4][5]

-

Chemical Formula:

[3] -

Key Pharmacophores:

Predicted Physicochemical Properties (In Silico)

| Property | Predicted Value | PK Implication |

| LogP | 4.2 – 4.8 | High membrane permeability; likely extensive protein binding (>95%).[2][1] |

| TPSA | ~50 Ų | Good blood-brain barrier (BBB) penetration potential.[2][1] |

| pKa (Basic) | ~3.5 (Aniline N) | Un-ionized at physiological pH (7.4), aiding passive diffusion. |

| Solubility | Low (aq) | Requires formulation (e.g., PEG400/Captisol) for IV administration. |

Metabolic Pathway Prediction (Mechanism of Clearance)

Understanding the metabolic fate is critical for identifying toxic metabolites (e.g., quinone imines from the aniline moiety) and selecting the correct hepatocytes for stability studies.

Primary Metabolic Soft Spots[2]

-

O-Dealkylation (Major Route): The ethoxy group at position 3 is a classic substrate for CYP3A4 and CYP2D6 , leading to the phenol metabolite.[1]

-

Aromatic Hydroxylation: The electron-rich anilinophenyl ring is prone to oxidation, likely by CYP1A2 or CYP2C19 .[2][1]

-

Glucuronidation (Phase II): The resulting hydroxyl metabolites will undergo rapid conjugation by UGTs (UDP-glucuronosyltransferases).[1]

Visualization: Predicted Metabolic Map

The following diagram illustrates the predicted biotransformation cascade for N-4A-3EB.

Figure 1: Predicted Phase I and Phase II metabolic pathways. The O-dealkylation pathway (Blue arrow) is expected to be the rate-limiting clearance step.[2][1]

Bioanalytical Method Development (LC-MS/MS)

To quantify the compound in plasma, a robust LC-MS/MS method is required.[2][1][4] Due to the secondary amine and amide functionality, Positive Electrospray Ionization (ESI+) is the detection mode of choice.

Mass Spectrometry Parameters

-

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).[2][1]

-

Ionization: ESI Positive Mode.

-

Precursor Ion:

333.4 -

Product Ions (MRM Transitions):

| Transition ( | Type | Proposed Structure / Origin | Collision Energy (eV) |

| 333.4 | Quantifier | Cleavage of amide bond (Anilinophenyl fragment) | 25 - 35 |

| 333.4 | Qualifier | Benzoyl fragment (3-ethoxybenzoyl cation) | 40 - 50 |

| 333.4 | Qualifier | Phenol fragment loss | 55 |

Chromatographic Conditions

In Vitro Metabolic Stability Protocol

Before in vivo dosing, determine the intrinsic clearance (

Microsomal Stability Assay

Objective: Determine

-

Preparation: Prepare a 1 µM solution of N-4A-3EB in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes.[1]

-

Initiation: Pre-incubate at 37°C for 5 minutes. Start reaction by adding NADPH (1 mM final).[1]

-

Sampling: Aliquot 50 µL at

min into cold acetonitrile (containing Internal Standard, e.g., Warfarin or Tolbutamide) to quench. -

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Calculation:

Success Criteria:

In Vivo Pharmacokinetic Study Design (Rat)

This protocol outlines a "Cassette" or single-compound dosing strategy to determine Bioavailability (

Formulation Strategy

Due to low aqueous solubility, standard saline is insufficient.[1]

-

IV Formulation: 5% DMSO + 10% Solutol HS15 + 85% Saline (Target conc: 1 mg/mL).[1]

-

PO Formulation: 0.5% Methylcellulose (Suspension) or 20% HP-

-CD (Solution).[2][1]

Animal Protocol (Sprague-Dawley Rats)

-

Groups:

-

Group A (IV): 1 mg/kg (n=3).

-

Group B (PO): 5 mg/kg (n=3).

-

-

Sampling Timepoints:

-

IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours.

-

PO: 0.25, 0.5, 1, 2, 4, 8, 24 hours.

-

-

Blood Collection: Tail vein or jugular vein cannulation; collect into

EDTA tubes.[2][1]

Workflow Visualization

The following diagram details the logical flow from formulation to data analysis.

[1][2]

Data Interpretation & Troubleshooting

Once data is acquired, calculate the following parameters using Non-Compartmental Analysis (NCA).

Key Parameters

| Parameter | Definition | Target Value (Lead Opt.) |

| Total exposure | High (Dose dependent) | |

| Rate of elimination | < 50% of Hepatic Blood Flow (Rat: < 35 mL/min/kg) | |

| Volume of distribution | > 0.7 L/kg (Indicates tissue distribution) | |

| Oral Bioavailability | > 30% |

Troubleshooting Common Issues

-

Issue: Double Peak in PO Profile.

-

Cause: Enterohepatic recirculation (glucuronide metabolite excreted in bile, hydrolyzed by gut bacteria, and reabsorbed).

-

Verification: Treat a subset of bile-duct cannulated rats to confirm.

-

References

-

Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1] Academic Press.[2][1] (Standard text for ADME protocols).

-

FDA Guidance for Industry (2018). Bioanalytical Method Validation M10.[1]

-

Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data.[2][1] Drug Metabolism and Disposition, 27(11), 1350-1359.

-

Testa, B., & Kramer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction.[1] Chemistry & Biodiversity.[2][1] (Reference for aniline and amide metabolism mechanisms).

-

PubChem Compound Summary. Benzamide Derivatives and Physicochemical Data.

Sources

- 1. 4-methoxy-N-phenylbenzamide | C14H13NO2 | CID 346037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Amino-4-methoxybenzanilide | C14H14N2O2 | CID 8426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-(4-anilinophenyl)-3-ethoxybenzamide CAS#: 881752-48-3 [m.chemicalbook.com]

- 4. Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro- 3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Evaluation of N-(4-anilinophenyl)-3-ethoxybenzamide in Cancer Cell Lines

This guide outlines the technical evaluation of N-(4-anilinophenyl)-3-ethoxybenzamide , a synthetic benzamide derivative with high potential as a small-molecule modulator in oncology.[1][2]

Based on its structural pharmacophore—combining a 3-ethoxybenzamide core (classically associated with PARP inhibition and epigenetic modulation) with a 4-anilinophenyl moiety (a lipophilic bi-aryl amine common in kinase and HDAC inhibitors)—this compound requires a multi-modal screening approach.[1][2]

Compound Profile & Chemical Handling

Before initiating biological assays, the physicochemical properties must be mastered to prevent experimental artifacts (e.g., precipitation, solvent toxicity).[3][4]

Structural Analysis & Pharmacophore[1][3][5]

-

Chemical Name: N-(4-anilinophenyl)-3-ethoxybenzamide[1][2][4][5]

-

Core Scaffold: Benzamide (Epigenetic/PARP pharmacophore).[2][3]

-

Tail Group: N-phenyl-p-phenylenediamine (Lipophilic surface recognition motif).[1][2][3]

-

Predicted Targets: Histone Deacetylases (HDACs), PARP-1/2, or specific Tyrosine Kinases (e.g., VEGFR/PDGFR families due to the bi-aryl amine).[2][3]

Solubilization Protocol

The presence of the anilinophenyl group significantly reduces water solubility.[2][3]

-

Stock Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (Grade ≥99.9%).[2][3]

-

Concentration: Prepare a 10 mM or 50 mM master stock.

-

Storage: Aliquot into amber glass vials (hydrophobic compounds can adsorb to plastics) and store at -20°C. Avoid freeze-thaw cycles (>3 cycles degrades potency).

-

Working Solution: Dilute in complete media immediately prior to use.[1][2][3] Ensure final DMSO concentration is <0.1% (v/v) to avoid vehicle toxicity.[2][3]

Phase I: Cytotoxicity & Anti-Proliferative Profiling

The first objective is to establish the IC50 (half-maximal inhibitory concentration) across a heterogeneous panel of cancer cell lines.[2][3]

Cell Line Selection Strategy

Do not select cell lines randomly. Use a stratified approach to identify tissue-specific sensitivity.[1][2][3]

| Tissue Origin | Cell Line | Rationale (Genetic Background) |

| Breast | MDA-MB-231 | Triple-negative (TNBC), aggressive, KRAS/BRAF wildtype.[1][2][4] |

| Breast | MCF-7 | ER+, Luminal A, p53 wildtype (Apoptosis competent).[2][3] |

| Colon | HCT116 | MSI-high, KRAS mutant (Wnt/ |

| Lung | A549 | NSCLC, KRAS mutant, LKB1 null (Metabolic stress model).[2][3] |

| Leukemia | HL-60 | Promyelocytic, sensitive to differentiation agents (HDACi).[2][3] |

| Control | HUVEC / BJ | Normal fibroblasts/endothelial (Therapeutic Index calculation).[2][3] |

High-Throughput Viability Assay (Resazurin/Alamar Blue)

Why Resazurin? Unlike MTT, it is non-toxic, allowing time-course measurements on the same well.[1][2]

Protocol:

-

Seeding: Plate cells at 3,000–5,000 cells/well in 96-well black-walled plates.[1][2][3] Incubate 24h for attachment.

-

Treatment: Add compound in serial dilutions (e.g., 0.1, 0.5, 1, 5, 10, 50, 100

M). Include DMSO Control and Positive Control (e.g., Vorinostat or Olaparib depending on hypothesis). -

Incubation: 72 hours at 37°C, 5% CO2.

-

Readout: Add Resazurin (final 440

M).[2][3][4] Incubate 2-4h. Measure Fluorescence (Ex 560nm / Em 590nm). -

Analysis: Fit data to a 4-parameter logistic (4PL) regression curve to calculate IC50.

Phase II: Mechanistic Deconvolution

Given the benzamide structure, the compound likely acts via epigenetic modulation or DNA damage repair inhibition .[2][3][4]

Workflow Visualization (DOT Diagram)

The following diagram illustrates the decision tree for identifying the mechanism of action (MoA).

Caption: Decision tree for mechanistic validation based on cell cycle phenotype.

Protocol: Histone Acetylation Analysis (HDAC Hypothesis)

If the compound functions as a benzamide HDAC inhibitor (Class I selective), treatment should result in the accumulation of acetylated histones.[3][4]

Key Markers:

-

Acetyl-Histone H3 (Lys9/Lys14): Global activation marker.[1][2][3]

-

p21 (WAF1/CIP1): Upregulated by HDAC inhibition via p53-independent mechanisms.[1][2][3]

Western Blot Steps:

-

Lysis: Treat HCT116 cells with 5

M compound for 24h. Lyse in RIPA buffer + Protease/Phosphatase inhibitors + TSA (Trichostatin A) (critical to prevent deacetylation during lysis).[2][3] -

Separation: 15% SDS-PAGE (to resolve low MW Histones).

-

Blotting: Transfer to Nitrocellulose (0.2

m pore size). -

Probing: Primary antibodies anti-Ac-H3 (1:1000) and anti-GAPDH (1:5000).[2][3][4]

-

Validation: A >2-fold increase in Ac-H3 signal confirms HDAC inhibitory activity.[1][2][3]

Protocol: PARP Trapping/Inhibition (PARP Hypothesis)

The "3-ethoxybenzamide" moiety is a classic PARP pharmacophore.[2][3][4]

Assay: Immunofluorescence for PAR (Poly-ADP-ribose) polymers.

-

Stimulation: Treat cells with H2O2 (100

M, 10 min) to induce DNA damage and activate PARP.[2][3] -

Inhibition: Pre-treat with N-(4-anilinophenyl)-3-ethoxybenzamide (1h).[1][2][3]

-

Staining: Fix (4% PFA), permeabilize, stain with anti-PAR antibody.[2][3]

-

Result: If the compound inhibits PARP, the nuclear PAR signal (normally high after H2O2) will be blunted/absent.[2][3]

Phase III: Advanced Phenotypic Assays

Apoptosis vs. Autophagy

Determine the mode of cell death using Annexin V / Propidium Iodide flow cytometry.

-

Annexin V+/PI-: Early Apoptosis (Likely HDAC/Kinase mechanism).[1][2][3]

-

Annexin V-/PI- (but vacuoles present): Autophagy (Check LC3B-II conversion via Western Blot).

Synergistic Combinations

Benzamides often sensitize resistant cells to DNA damaging agents.[1][2][3][4]

-

Experiment: Combinatorial index (CI) analysis using the Chou-Talalay method.

-

Partner Drugs: Combine with Doxorubicin (Topoisomerase II inhibitor) or Cisplatin .[2][3]

References & Authoritative Grounding

-

Benzamide HDAC Inhibitors:

-

3-Ethoxybenzamide as PARP Probe:

-

Cell Line Profiling Standards:

-

Synergy Analysis:

Sources

- 1. 4-Methoxy-N-hydroxybenzamide | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 2. 3-Amino-4-methoxybenzanilide | C14H14N2O2 | CID 8426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-(4-amino-3-methoxyphenyl)-4-hydroxybenzamide | C14H14N2O3 | CID 61240046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-(4-methoxybenzylidene)aniline | C14H13NO | CID 98633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-(4-anilinophenyl)-3-ethoxybenzamide CAS#: 881752-48-3 [m.chemicalbook.com]

Preliminary Toxicity Assessment of N-(4-anilinophenyl)-3-ethoxybenzamide: A Strategic Framework for Early-Stage Drug Discovery

An In-Depth Technical Guide

Preamble: De-risking Novel Chemical Entities

In the landscape of modern drug discovery, the early and accurate identification of potential toxicological liabilities is paramount. The attrition of promising drug candidates in late-stage development due to unforeseen toxicity represents a significant loss of time, resources, and scientific investment. This guide outlines a comprehensive and scientifically-grounded strategy for the preliminary toxicity assessment of N-(4-anilinophenyl)-3-ethoxybenzamide, a novel benzamide derivative. As this molecule is a new chemical entity (NCE), this document serves as a proactive blueprint, detailing the logical progression from computational prediction to targeted in vitro assays. The causality behind each experimental choice is elucidated to provide a self-validating framework for researchers, scientists, and drug development professionals. Our approach is designed to build a foundational safety profile, enabling informed go/no-go decisions and guiding future medicinal chemistry efforts.

Section 1: In Silico First—The Predictive Foundation

Before committing to resource-intensive wet-lab experiments, a robust in silico toxicological assessment is the logical first step.[1] This computational screening leverages the chemical structure of N-(4-anilinophenyl)-3-ethoxybenzamide to predict its potential interactions with biological systems based on vast datasets of known compounds.

Rationale and Approach

Key Predictive Endpoints:

-

Genotoxicity: Prediction of mutagenicity (e.g., Ames test outcome) and clastogenicity.

-

Hepatotoxicity: Likelihood of causing drug-induced liver injury (DILI).

-

Cardiotoxicity: Potential for hERG channel inhibition and other adverse cardiac effects.

-

Carcinogenicity: Long-term cancer risk based on structural alerts.[2]

Workflow for In Silico Assessment

The following workflow provides a systematic approach to the computational analysis of N-(4-anilinophenyl)-3-ethoxybenzamide.

Caption: In Silico Predictive Toxicology Workflow.

Section 2: A Tiered In Vitro Assessment Strategy

Following the in silico analysis, a tiered in vitro strategy is employed. This begins with broad cytotoxicity screening to establish concentration ranges, followed by specific, mechanism-based assays to investigate the liabilities flagged in the computational screen. This progression ensures that relevant data is generated efficiently.

Caption: Overall strategy for in vitro toxicity testing.

Tier 1: Basal Cytotoxicity Screening

Scientific Rationale: The initial step in any in vitro evaluation is to determine the concentrations at which the test compound elicits general cytotoxicity. This is crucial for distinguishing specific toxic mechanisms from non-specific cell death at high concentrations. We employ two mechanistically distinct assays to provide a more robust assessment. The MTT assay measures mitochondrial reductase activity, reflecting metabolic health, while the Lactate Dehydrogenase (LDH) release assay measures loss of plasma membrane integrity.[3][4]

-

Cell Seeding: Seed a human cell line (e.g., HEK293 or HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare a serial dilution of N-(4-anilinophenyl)-3-ethoxybenzamide (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the old medium with the compound-containing medium. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells.

-

Incubation: Incubate the plate for 24-48 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol, preparing a parallel plate.

-

Incubation: Incubate for the desired time period (e.g., 24-48 hours).

-

Sample Collection: Carefully collect 50 µL of supernatant from each well and transfer to a new 96-well plate.

-

LDH Reaction: Add 50 µL of the LDH assay reaction mixture (containing diaphorase and a tetrazolium salt) to each well with supernatant.[4][5]

-

Incubation: Incubate at room temperature for 30 minutes, protected from light.

-

Measurement: Measure the absorbance at 490 nm.

-

Analysis: Use a lysis control (cells treated with a lysis buffer) to determine maximum LDH release. Calculate cytotoxicity as a percentage of the maximum release.

| Assay Type | Cell Line | Endpoint | IC₅₀ (µM) [Hypothetical] |

| MTT | HepG2 | Metabolic Viability | 45.2 |

| LDH Release | HepG2 | Membrane Integrity | 68.5 |

Tier 2: Specific Toxicity Assessment

Scientific Rationale: Assessing mutagenic potential is a critical safety checkpoint mandated by regulatory agencies like the FDA and EMA.[6][7][8] The Ames test is a widely used and internationally accepted method for identifying compounds that can cause gene mutations.[9][10][11] It uses several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot produce it themselves. The assay measures the ability of the test compound to cause a reverse mutation, allowing the bacteria to synthesize histidine and form colonies on a histidine-free medium.[9][12][13] Crucially, the test is run with and without a metabolic activation system (S9 fraction from rat liver) to detect not only direct mutagens but also pro-mutagens that become active after metabolism.[9][13]

-

Strain Preparation: Use at least two common strains, such as TA98 (to detect frameshift mutagens) and TA100 (to detect base-pair substitution mutagens).[13] Prepare overnight cultures of each strain.

-

Compound Preparation: Dissolve N-(4-anilinophenyl)-3-ethoxybenzamide in a suitable solvent (e.g., DMSO) and prepare a range of concentrations (e.g., 6 concentrations up to 2 mg/mL).[13]

-

Exposure: In separate tubes for each concentration and strain (+/- S9 mix), combine the bacterial culture, the test compound, and either the S9 mix (containing cofactors like NADPH) or a buffer.[10]

-

Incubation: Incubate the mixture for 90 minutes at 37°C to allow for exposure and metabolic activation.

-

Plating: Mix the exposure culture with molten top agar containing a trace amount of histidine (to allow for a few initial cell divisions necessary for mutation fixation) and pour it onto minimal glucose agar plates.[12]

-

Incubation: Incubate the plates for 48-72 hours at 37°C.[9][12]

-

Colony Counting: Count the number of revertant colonies on each plate.

-

Analysis: A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count. Positive controls (e.g., 2-aminoanthracene with S9, 2-nitrofluorene without S9) must be included to validate the assay.[13]

Scientific Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary mechanism leading to drug-induced QT interval prolongation, which can trigger a fatal arrhythmia known as Torsades de Pointes.[14][15] Early assessment of hERG liability is therefore a critical step in safety pharmacology. While patch-clamp electrophysiology is the gold standard, a higher-throughput thallium flux assay is an excellent predictive method for preliminary screening.[16][17][18] This assay uses thallium ions (Tl⁺) as a surrogate for potassium ions (K⁺). In cells expressing the hERG channel, a Tl⁺-sensitive fluorescent dye is loaded. When the channels open, Tl⁺ flows into the cell, binds to the dye, and produces a measurable increase in fluorescence.[16] An inhibitor of the hERG channel will block this influx and reduce the fluorescent signal.

Caption: Path from hERG channel inhibition to arrhythmia.

-

Cell Culture: Use a cell line stably expressing the hERG channel (e.g., hERG-HEK293) plated in a 384-well, black-walled, clear-bottom plate.[16][18]

-

Dye Loading: Incubate cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™) for approximately 60-90 minutes at room temperature in the dark.[16]

-

Compound Addition: Add N-(4-anilinophenyl)-3-ethoxybenzamide at various concentrations to the wells. Include a vehicle control (DMSO) and a potent hERG inhibitor as a positive control (e.g., E-4031 or Astemizole).[15][16] Incubate for 10-30 minutes.

-

Signal Measurement: Place the plate in a kinetic plate reader (e.g., FLIPR® Tetra). Add a stimulus buffer containing thallium and potassium to open the hERG channels.

-

Data Acquisition: Continuously measure fluorescence intensity (e.g., excitation ~480 nm, emission ~540 nm) for 1-2 minutes to capture the kinetic influx of thallium.[16]

-

Analysis: Calculate the percentage of channel inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value from the resulting concentration-response curve.

Scientific Rationale: Drug-induced liver injury (DILI) is a leading cause of drug failure.[19][20] Toxicity can be caused by the parent compound or, more commonly, by reactive metabolites formed in the liver.[21][22] A powerful early-stage strategy is to compare the cytotoxicity of a compound in two different liver cell lines: one with low metabolic activity (e.g., standard HepG2 cells) and one with high metabolic activity (e.g., HepaRG cells or primary human hepatocytes).[22] If the compound is significantly more toxic in the metabolically active cells, it strongly suggests that a metabolite is the primary toxic agent.

-

Cell Culture: Culture both HepG2 and HepaRG cells according to their specific protocols. Seed them into 96-well plates.

-

Treatment and Assay: Perform a standard cytotoxicity assay (e.g., MTT or a high-content imaging-based assay) on both cell types in parallel, using an identical concentration range of N-(4-anilinophenyl)-3-ethoxybenzamide.

-

Analysis: Calculate the IC₅₀ value for each cell line.

-

If IC₅₀ (HepaRG) << IC₅₀ (HepG2): Toxicity is likely driven by a metabolite.

-

If IC₅₀ (HepaRG) ≈ IC₅₀ (HepG2): Toxicity is likely driven by the parent compound.

-

If IC₅₀ (HepaRG) >> IC₅₀ (HepG2): Metabolism is likely detoxifying.

-

Section 3: Data Synthesis and Risk Assessment

The final step is to integrate the data from all assays into a consolidated risk profile. This profile provides a holistic view of the compound's preliminary safety characteristics and guides the next steps.

Consolidated Toxicity Profile (Hypothetical Data)

| Assessment Area | Assay | Result | Interpretation / Risk Level |

| Basal Cytotoxicity | MTT Assay (HepG2) | IC₅₀ = 45.2 µM | Moderate intrinsic cytotoxicity. |

| LDH Assay (HepG2) | IC₅₀ = 68.5 µM | Confirms moderate cytotoxicity. | |

| Genotoxicity | Ames Test (TA98, -S9) | Negative | No evidence of direct frameshift mutagenicity. |

| Ames Test (TA98, +S9) | Negative | No evidence of frameshift mutagenicity after metabolism. | |

| Ames Test (TA100, -S9) | Negative | No evidence of direct base-pair substitution. | |

| Ames Test (TA100, +S9) | Positive (3.5x increase) | Metabolite is a potential mutagen. HIGH RISK. | |

| Cardiotoxicity | hERG Thallium Flux | IC₅₀ = 8.9 µM | Potential for QT prolongation. MEDIUM RISK. |

| Hepatotoxicity | Comparative Cytotoxicity | IC₅₀ HepaRG (15 µM) < IC₅₀ HepG2 (45 µM) | Toxicity is enhanced by metabolism. MEDIUM RISK. |

Interpretation and Path Forward

Based on this hypothetical profile, N-(4-anilinophenyl)-3-ethoxybenzamide presents a mixed but concerning picture.

-

High Risk: The positive Ames test result in the presence of metabolic activation (+S9) is a significant red flag.[6] Genotoxicity is often a non-negotiable liability. The immediate path forward would be to identify the mutagenic metabolite and determine if the molecule can be chemically modified to prevent its formation without losing efficacy.

-

Medium Risk: The hERG inhibition IC₅₀ of 8.9 µM would need to be contextualized with the compound's expected therapeutic plasma concentration. A therapeutic index (hERG IC₅₀ / Efficacious Concentration) of >30-100x is often desired. The hepatotoxicity data corroborates the Ames result, indicating that metabolism is a key liability pathway for this compound.

References

-

ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use - Scientific guideline. European Medicines Agency (EMA). Available at: [Link]

-

Advancing hepatotoxicity assessment: current advances and future directions. PMC - NIH. Available at: [Link]

-

Guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use s2(r1). International Council for Harmonisation (ICH). Available at: [Link]

-

S2(R1) — Guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use. International Council for Harmonisation (ICH). Available at: [Link]

-

Cardiovascular Toxicology: Understanding Drug-Induced Cardiotoxicity. Cureus. Available at: [Link]

-

International Conference on Harmonisation; Guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use; Availability. Federal Register. Available at: [Link]

-

OECD guidelines for acute oral toxicity studies: an overview. ijrap.net. Available at: [Link]

-

Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). EPA Archive. Available at: [Link]

-

Pathophysiological mechanisms of cardiotoxicity in chemotherapeutic agents. Russian Journal of Cardiology. Available at: [Link]

-

International Conference on Harmonisation; guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals intended for Human Use; availability. Notice. ResearchGate. Available at: [Link]

-

OECD Test Guideline 401 - Acute Oral Toxicity (1987). National Toxicology Program. Available at: [Link]

-

Overview of Oncology: Drug-Induced Cardiac Toxicity. MDPI. Available at: [Link]

-

Molecular Mechanisms of Cardiomyocyte Death in Drug-Induced Cardiotoxicity. Frontiers. Available at: [Link]

-

OECD Acute Oral Toxicity Guidelines. Scribd. Available at: [Link]

-

Guidance Document on Acute Oral Toxicity Testing. OECD. Available at: [Link]

-

OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure. Slideshare. Available at: [Link]

-

Hepatotoxicity Assay in Drug Discovery. Biobide. Available at: [Link]

-

In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed. Available at: [Link]

-

Toward a broader view of mechanisms of drug cardiotoxicity. PMC - NIH. Available at: [Link]

-

In Vitro Hepatotoxicity Services. Eurofins Discovery. Available at: [Link]

-

Microbial Mutagenicity Assay: Ames Test. PMC - NIH. Available at: [Link]

-

The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. Frontiers. Available at: [Link]

-

Early prediction of potential hepatotoxic metabolites to aid lead selection in drug discovery. eJHaem. Available at: [Link]

-

Revolutionising Drug Discovery with In Silico Toxicology Screening. Ignota Labs. Available at: [Link]

-

In silico Toxicology - A Tool for Early Safety Evaluation of Drug. JSciMed Central. Available at: [Link]

-

MolToxPred: small molecule toxicity prediction using machine learning approach. RSC Publishing. Available at: [Link]

-

Cell-based hERG Channel Inhibition Assay in High-throughput Format. PMC - NIH. Available at: [Link]

-

High-Throughput Assay Development for Combined In Vitro Toxicity Screening of Hit Compounds and Their Metabolites in Early Drug-Discovery Stage. Taylor & Francis Online. Available at: [Link]

-

In Silico Toxicity Prediction. PozeSCAF. Available at: [Link]

-

The Ames Test or Bacterial Reverse Mutation Test. Eurofins Australia. Available at: [Link]

-

The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Discovery World (DDW). Available at: [Link]

-

ToxProfiler: A novel human-based reporter assay for in vitro chemical safety assessment. ScienceDirect. Available at: [Link]

-

In Vitro Toxicology Testing. Charles River Laboratories. Available at: [Link]

-

hERG Assay. Scribd. Available at: [Link]

-

hERG Safety. Cyprotex. Available at: [Link]

-

Ames Test. Cyprotex. Available at: [Link]

-

Characterization of hERG channel blockers using the FLIPR Potassium Assay Kit on the FLIPR Tetra System. Molecular Devices. Available at: [Link]

-

Recent Progress of In Vitro Toxicity Assays in Drug Discovery. News-Medical. Available at: [Link]

-

Predictive Toxicology. Schrödinger. Available at: [Link]

-

LDH Cytotoxicity Assay FAQs. G-Biosciences. Available at: [Link]

-

Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. Available at: [Link]

-

Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA. Available at: [Link]

-

N-ethoxybenzamide - Hazard Genotoxicity. EPA. Available at: [Link]

Sources

- 1. Ignota Labs [ignotalabs.ai]

- 2. In silico Toxicology - A Tool for Early Safety Evaluation of Drug [jscimedcentral.com]

- 3. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. info.gbiosciences.com [info.gbiosciences.com]

- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 7. database.ich.org [database.ich.org]

- 8. Federal Register :: International Conference on Harmonisation; Guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use; Availability [federalregister.gov]

- 9. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 10. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 12. archive.epa.gov [archive.epa.gov]

- 13. Ames Test | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 14. omicsonline.org [omicsonline.org]

- 15. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 16. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

- 17. hERG Assay | PPTX [slideshare.net]

- 18. Characterization of hERG channel blockers using the FLIPR Potassium Assay Kit on the FLIPR Tetra System [moleculardevices.com]

- 19. blog.biobide.com [blog.biobide.com]

- 20. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 21. Frontiers | The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics [frontiersin.org]

- 22. open-research-europe.ec.europa.eu [open-research-europe.ec.europa.eu]

An In-depth Technical Guide to N-(4-anilinophenyl)-3-ethoxybenzamide: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(4-anilinophenyl)-3-ethoxybenzamide, a novel benzamide derivative with potential applications in medicinal chemistry and materials science. While this specific molecule is not extensively documented in public literature, this guide constructs a robust framework for its synthesis, purification, and characterization based on established chemical principles and data from structurally related compounds. We will delve into the synthesis of its key precursors, N-phenyl-p-phenylenediamine and 3-ethoxybenzoic acid, and subsequently detail a reliable protocol for their coupling to form the target amide. Furthermore, this guide explores the predicted physicochemical properties of N-(4-anilinophenyl)-3-ethoxybenzamide and discusses its potential biological significance in the context of known activities of the N-arylbenzamide scaffold, which is prevalent in a variety of therapeutic agents.

Introduction and Nomenclature

N-(4-anilinophenyl)-3-ethoxybenzamide belongs to the N-arylbenzamide class of compounds. This structural motif is of significant interest to researchers, as it forms the core of numerous biologically active molecules, including antitumor and antiviral agents.[1][2][3] The molecule is comprised of a 3-ethoxybenzoyl group attached to the nitrogen of 4-aminodiphenylamine (also known as N-phenyl-p-phenylenediamine). The ethoxy and anilino functionalities are expected to modulate the compound's electronic properties, lipophilicity, and hydrogen bonding capabilities, thereby influencing its biological activity and material properties.

Chemical Structure and Identification:

-

IUPAC Name: N-(4-anilinophenyl)-3-ethoxybenzamide

-

CAS Number: Not assigned in major chemical databases as of the writing of this guide.

-

Molecular Formula: C₂₁H₂₀N₂O₂

-

Molecular Weight: 332.40 g/mol

| Identifier | Value | Source |

| IUPAC Name | N-(4-anilinophenyl)-3-ethoxybenzamide | Generated based on structure |

| Molecular Formula | C₂₁H₂₀N₂O₂ | Calculated |

| Molecular Weight | 332.40 g/mol | Calculated |

| Canonical SMILES | CCOc1cccc(c1)C(=O)Nc2ccc(cc2)Nc3ccccc3 | Generated based on structure |

Retrosynthetic Analysis and Synthesis Pathway

The synthesis of N-(4-anilinophenyl)-3-ethoxybenzamide can be logically approached through a retrosynthetic analysis, which identifies the key starting materials. The most straightforward disconnection is at the amide bond, yielding two primary precursors: N-phenyl-p-phenylenediamine and 3-ethoxybenzoic acid.

Caption: Retrosynthetic analysis of the target molecule.

The overall synthetic strategy involves the synthesis of these two precursors followed by their coupling via an amidation reaction.

Sources

Technical Guide: Solubility Profiling & Handling of N-(4-anilinophenyl)-3-ethoxybenzamide

[1][2][3]

Executive Summary & Chemical Identity

N-(4-anilinophenyl)-3-ethoxybenzamide (CAS: 881752-48-3) is a hydrophobic diarylamine benzamide.[1][2][3] Its structure combines a lipophilic 3-ethoxybenzamide core with a p-phenylenediamine moiety.[1][2][3] Due to the presence of multiple aromatic rings and the lack of ionizable polar groups at physiological pH, this compound exhibits Class II/IV behavior in the Biopharmaceutics Classification System (BCS): low aqueous solubility and high permeability .[1][2][3]

Successful application in biological assays (cell-based or enzymatic) requires strict adherence to organic solvent dissolution protocols to prevent microprecipitation ("crashing out"), which leads to false negatives in screening data.[1][2][3]

Physicochemical Profile

| Property | Value / Description |

| Chemical Name | N-(4-anilinophenyl)-3-ethoxybenzamide |

| CAS Number | 881752-48-3 |

| Molecular Formula | C₂₁H₂₀N₂O₂ |

| Molecular Weight | 332.40 g/mol |

| Predicted LogP | ~4.2 – 4.8 (Highly Lipophilic) |

| Appearance | Off-white to pale yellow solid |

| pKa (Predicted) | ~13-14 (Amide N-H), ~4-5 (Aniline N-H, weak base) |

Solubility Data & Solvent Compatibility

The following data summarizes the solubility limits based on structural analogs and standard lipophilic benzamide behavior.

Primary Laboratory Solvents

| Solvent | Solubility Limit (Approx.) | Suitability | Notes |

| DMSO (Dimethyl Sulfoxide) | > 25 mg/mL (> 75 mM) | Excellent | Preferred solvent for stock solutions. Stable at -20°C. |

| DMF (Dimethylformamide) | > 25 mg/mL | Good | Alternative to DMSO if sulfur interference is a concern.[1][2][3] |

| Ethanol (100%) | 2 – 10 mg/mL | Moderate | May require gentle warming (37°C) and sonication.[1][2][3] Not recommended for high-concentration stocks (>10 mM).[1][2][3] |

| Methanol | 1 – 5 mg/mL | Low/Mod | Prone to precipitation upon cooling or aqueous dilution.[1][2][3] |

| Water / PBS | < 0.01 mg/mL (< 30 µM) | Insoluble | Do not attempt to dissolve directly. Requires co-solvents or surfactants.[1][2][3] |

Formulation Vehicles (In Vivo / High Concentration)

For animal studies or high-concentration cellular assays, simple aqueous buffers will fail.[1][2][3] Use the following vehicle systems:

Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution (Standard)

Objective: Create a stable, high-concentration master stock for long-term storage.

-

Weighing: Accurately weigh 3.32 mg of N-(4-anilinophenyl)-3-ethoxybenzamide powder into a sterile 1.5 mL microcentrifuge tube.

-

Solvent Addition: Add 1.0 mL of high-purity (anhydrous) DMSO .

-

Dissolution: Vortex vigorously for 30 seconds. If visible particles remain, sonicate in a water bath at room temperature for 2–5 minutes.[1][2][3]

-

Inspection: Visual confirmation of a clear, particulate-free solution is mandatory.[1][2][3]

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Protocol B: "Step-Down" Dilution for Aqueous Assays

Objective: Dilute the hydrophobic stock into assay buffer without inducing precipitation.[1][2][3] Challenge: Direct addition of 100% DMSO stock to water often causes immediate "crashing out" (formation of micro-crystals).[1][2][3]

-

Intermediate Dilution: Prepare a 10x working solution in media/buffer containing a surfactant or carrier if possible (e.g., 1% BSA or culture media with 10% FBS).[1][2][3]

-

Example: Dilute 1 µL of 10 mM Stock into 99 µL of Media (Final: 100 µM, 1% DMSO).

-

-

Mixing: Pipette up and down immediately. Do not vortex high-protein media (causes foaming).[1][2][3]

-

Final Dilution: Add the 10x working solution to your assay wells.

Critical Visualization: Solubility Workflows

Workflow 1: Dissolution & Dilution Logic

This diagram illustrates the correct pathway from solid powder to assay-ready solution, highlighting critical decision points to prevent precipitation.

Caption: Optimal dissolution workflow emphasizing DMSO as the primary vehicle and the necessity of intermediate dilution steps.

Workflow 2: Solvent Selection Decision Tree

Use this logic to select the appropriate vehicle based on your specific experimental application.[1][2][3]

Caption: Decision matrix for vehicle selection based on biological tolerance and assay requirements.

Troubleshooting & Best Practices

The "Crash-Out" Phenomenon

The most common failure mode with N-(4-anilinophenyl)-3-ethoxybenzamide is precipitation upon addition to aqueous media.[1][2][3]

-

Symptom: Solution turns cloudy or "milky" immediately after adding the stock.

-

Cause: Rapid change in polarity forces the hydrophobic molecules to aggregate.[1][2][3]

-

Solution:

Stability[1][2]

-

Hydrolysis: Benzamides are generally stable to hydrolysis at neutral pH.[1][2][3] Avoid extreme acid/base conditions for prolonged periods.[1][2][3]

-

Oxidation: The aniline moiety (phenylamine) is susceptible to oxidation over time (turning brown/pink).[1][2][3] Store stocks under nitrogen or argon if possible, and always keep tightly sealed at -20°C.

References

-

ChemicalBook. (2024).[1][2][3] N-(4-anilinophenyl)-3-ethoxybenzamide - CAS 881752-48-3 Properties and Safety.[1][2][3]

-

Di, L., & Kerns, E. H. (2016).[1][2][3] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1][2][3] Academic Press.[1][2][3] (Standard reference for solubility profiling of Class II compounds).

-

Lipinski, C. A. (2000).[1][2][3] Drug-like properties and the causes of poor solubility and poor permeability.[1][2][3] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1][2][3]

-

Cayman Chemical. (General Protocols). Guidelines for the preparation of stock solutions for lipophilic benzamide inhibitors.[1][2][3]

An In-depth Technical Guide to Molecular Docking Studies of N-(4-anilinophenyl)-3-ethoxybenzamide

Abstract

Molecular docking is a cornerstone of modern structure-based drug discovery, providing critical insights into the interactions between small molecules and their macromolecular targets. This guide presents a comprehensive, technically-focused protocol for conducting molecular docking studies on N-(4-anilinophenyl)-3-ethoxybenzamide, a compound with potential therapeutic relevance. Due to the limited existing data on this specific molecule, this document serves as a blueprint for initiating a computational investigation from the ground up. We will navigate the essential steps, from hypothetical target selection based on scaffold similarity to rigorous protocol validation and advanced post-docking analysis. This whitepaper is designed for researchers, scientists, and drug development professionals, offering field-proven insights and explaining the causal logic behind key experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Rationale for a Computational Approach

N-(4-anilinophenyl)-3-ethoxybenzamide is a molecule featuring a benzamide and an aniline-like scaffold. Such chemical moieties are present in a variety of biologically active compounds. For instance, benzamide derivatives have been investigated as glucokinase activators for antidiabetic drugs and as inhibitors of the bacterial cell division protein FtsZ.[1][2] Similarly, anilinophenyl groups are found in molecules targeting G protein-coupled receptors (GPCRs) and other signaling proteins.[3][4]

Given the novelty of N-(4-anilinophenyl)-3-ethoxybenzamide, a computational approach, specifically molecular docking, is an efficient first step to generate hypotheses about its potential biological targets and mechanism of action.[5] Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction through a scoring function.[6][7] This allows for the rapid screening of potential protein targets and the elucidation of key binding interactions that can guide further experimental validation.[8]

This guide will utilize AutoDock Vina, a widely used, open-source molecular docking program known for its speed and accuracy, as the primary tool for our case study.[9] We will walk through a complete, self-validating workflow that ensures the generation of reliable and reproducible results.[10]

The Molecular Docking Workflow: A Structured Overview

A successful molecular docking study is a multi-step process that requires careful preparation and validation at each stage. The workflow can be broken down into four key phases: Preparation, Simulation, Analysis, and Validation.

Caption: A conceptual diagram of potential ligand-receptor interactions.

Phase 4: Ensuring Trustworthiness through Validation and Refinement

A key aspect of scientific integrity in computational studies is the validation of the methods used. [11]

Protocol Validation: The Re-docking Experiment

Objective: To validate the docking protocol by assessing its ability to reproduce a known experimental binding pose.

Step-by-Step Methodology:

-

Obtain a Co-crystallized Ligand: From the original PDB structure (5KSO), extract the co-crystallized inhibitor.

-

Perform Re-docking: Dock this known inhibitor back into the prepared receptor using the exact same protocol (grid box, Vina settings) as used for our test ligand. [11][12]3. Calculate RMSD: The primary metric for success is the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked pose and the experimental pose. [13]An RMSD value of less than 2.0 Å is generally considered a successful validation. [11][14]This confirms that the chosen docking parameters are capable of accurately predicting binding modes for this target.

Post-Docking Refinement: Molecular Dynamics (MD) Simulations

While docking provides a static snapshot of the binding event, molecular dynamics simulations can offer insights into the stability and dynamics of the ligand-protein complex over time. [15][16] Objective: To assess the stability of the predicted binding pose in a more realistic, solvated environment.

Workflow:

-

System Setup: The top-ranked docked complex is placed in a simulation box filled with explicit water molecules and counter-ions to neutralize the system. [17]2. Simulation: An MD simulation is run for a duration of nanoseconds to microseconds, allowing the atoms in the system to move according to the principles of physics. [18]3. Analysis: The trajectory from the MD simulation is analyzed to determine if the key interactions observed in the docking pose are maintained over time. [[“]]A stable binding pose with persistent interactions adds confidence to the docking prediction. [16]

Conclusion and Future Directions

This guide has outlined a comprehensive and technically rigorous workflow for conducting molecular docking studies on a novel compound, N-(4-anilinophenyl)-3-ethoxybenzamide, using HsMetAP1 as a hypothetical target. By following a structured approach that emphasizes meticulous preparation, validated simulation, and in-depth analysis, researchers can generate credible hypotheses about the compound's biological activity.

The results from such a study, including the predicted binding affinity, key interacting residues, and the stability of the complex, provide a strong foundation for the next steps in the drug discovery pipeline. These include lead optimization through chemical synthesis of analogs and, most importantly, experimental validation of the predicted binding and biological activity through in vitro assays. [8]The integration of computational and experimental approaches is paramount for the efficient and successful development of new therapeutic agents.

References

- ResearchGate. (2023, May 5). What is the most simple protocol to prepare the liberary of ligands for molocular docking ?

- ResearchGate. (2015, July 7). How can I validate a docking protocol?

- AutoDock Vina Tutorial. (2026, February 10). AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026.

-

YouTube. (2025, April 29). AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. Retrieved from [Link]

- Protheragen. (n.d.). Molecular Docking Results Analysis and Accuracy Improvement.

-

Scripps Research. (2020, December 4). Tutorial – AutoDock Vina. Retrieved from [Link]

- Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results?

- PLOS. (2025, May 9). Ten quick tips to perform meaningful and reproducible molecular docking calculations.

-

YouTube. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. Retrieved from [Link]

-

YouTube. (2020, December 17). Autodock Vina Tutorial - Molecular Docking. Retrieved from [Link]

- CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results.

- Quora. (2021, September 20). How does one prepare proteins for molecular docking?

- National Center for Biotechnology Information. (n.d.). Molecular dynamics analysis to evaluate docking pose prediction.

- Kaggle. (n.d.). Protein And Ligand Preparation For Docking By Vina.

- ResearchGate. (2020, May 10). How to do MD simulation after doing docking with Autodock?

- Bonvin Lab. (n.d.). How to analyse docking results from HADDOCK or refine models?

- ResearchGate. (2015, June 24). Is it necessary to do an MD simulation after docking?

- BenchChem. (n.d.). A Researcher's Guide to Computational Docking and Experimental Validation.

- ECHEMI. (n.d.). How can I validate a docking protocol?

- EMBL-EBI. (n.d.). Session 4: Introduction to in silico docking.

- ScotChem. (2025, April 8). 6. Preparing the protein and ligand for docking.

- UCSF DOCK. (2025, June 6). Tutorial: Prepping Molecules.

- Shadecoder. (2026, January 2). Molecular Docking: A Comprehensive Guide for 2025.

- IntechOpen. (n.d.).

- ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.

- Frontiers. (2023, August 31). Combining docking, molecular dynamics simulations, AD-MET pharmacokinetics properties, and MMGBSA calculations...

- National Center for Biotechnology Information. (n.d.). Docking Validation Resources: Protein Family and Ligand Flexibility Experiments.

-

YouTube. (2020, July 18). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.. Retrieved from [Link]

-

YouTube. (2024, May 29). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). Retrieved from [Link]

-

YouTube. (2023, January 25). Molecular Dynamic Simulation Online (Part 1)|Ligand-target interaction|iMODS tutorial. Retrieved from [Link]

- Preprints.org. (2025, August 10). A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists.

- National Center for Biotechnology Information. (n.d.). Practical Considerations in Virtual Screening and Molecular Docking.

- Chem-Workflows. (n.d.). Molecular docking.

- National Center for Biotechnology Information. (n.d.). Molecular Docking: A powerful approach for structure-based drug discovery.

-

YouTube. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. Retrieved from [Link]

- University of Cantabria. (n.d.). Molecular Docking Tutorial.

- ResearchGate. (2026, January 15). Best Practices in Docking and Activity Prediction.

- SciSpace. (n.d.). A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists.

- National Center for Biotechnology Information. (2022, February 4). Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach.

- National Center for Biotechnology Information. (2020, April 4). Benzamide Derivatives Targeting the Cell Division Protein FtsZ...

- ChemRxiv. (n.d.). Discovery of 3-((4-benzylpyridin-2-yl)amino)benzamide Derivatives as Potent GPR52 G Protein-Biased Agonists.

- National Center for Biotechnology Information. (n.d.). SAR Studies of N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide Derivatives as Potent G Protein-Coupled Receptor-35 Agonists.

- PNAS. (n.d.). Structural analysis of bengamide derivatives as inhibitors of methionine aminopeptidases.

- MDPI. (2025, July 23). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives.

- PubChem. (n.d.). N-(3-chlorophenyl)-4-ethoxybenzamide (C15H14ClNO2).

- Geroprotectors.org. (n.d.). N-(2-[4-(4-Chlorophenyl)Piperazin-1-Yl]Ethyl)-3-Methoxybenzamide.

Sources

- 1. Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. SAR Studies of N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide Derivatives as Potent G Protein-Coupled Receptor-35 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 7. youtube.com [youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. GIL [genomatics.net]

- 10. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. echemi.com [echemi.com]

- 13. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]

- 14. shadecoder.com [shadecoder.com]

- 15. Molecular dynamics analysis to evaluate docking pose prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Combining docking, molecular dynamics simulations, AD-MET pharmacokinetics properties, and MMGBSA calculations to create specialized protocols for running effective virtual screening campaigns on the autoimmune disorder and SARS-CoV-2 main protease [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. consensus.app [consensus.app]

An In-depth Technical Guide to Identifying the Metabolic Pathway of Benzamide Derivatives

Introduction: The Benzamide Scaffold and the Metabolic Imperative

Benzamide derivatives represent a cornerstone in modern medicinal chemistry, forming the structural core of a diverse array of therapeutic agents, from antiemetics and antipsychotics to novel anti-cancer and anti-diabetic drugs.[1][2][3] The efficacy and safety of these compounds, however, are not solely dictated by their interaction with a therapeutic target. The journey of a drug molecule through the body—its absorption, distribution, metabolism, and excretion (ADME)—is of paramount importance. Metabolism, the enzymatic transformation of foreign compounds (xenobiotics), is a critical determinant of a drug's pharmacokinetic profile, therapeutic window, and potential for toxicity.

For drug development professionals, elucidating the metabolic pathway of a benzamide candidate is not a perfunctory checkbox; it is a fundamental investigation into the molecule's ultimate fate. This guide provides a comprehensive framework for researchers and scientists to systematically identify and characterize the metabolic pathways of benzamide derivatives. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and scientifically sound approach grounded in established principles and regulatory expectations.

Fundamentals of Xenobiotic Biotransformation

The metabolic conversion of a drug is broadly categorized into two phases, a system designed to transform lipophilic compounds into more water-soluble (hydrophilic) derivatives that can be easily excreted.[4][5][6]

-

Phase I (Functionalization): This phase involves the introduction or unmasking of polar functional groups (e.g., –OH, –NH2, –COOH) onto the parent molecule.[5] These reactions, primarily oxidation, reduction, and hydrolysis, are predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located mainly in the liver.[7][8][9] While these reactions often detoxify a compound, they can sometimes produce metabolites that are more pharmacologically active or toxic than the parent drug.

-